molecular formula C10H16N2O B4825409 1-(furan-3-ylmethyl)-4-methylpiperazine

1-(furan-3-ylmethyl)-4-methylpiperazine

Cat. No.: B4825409
M. Wt: 180.25 g/mol
InChI Key: URZJEJJVLFSYAJ-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-4-methylpiperazine is a piperazine derivative featuring a furan-3-ylmethyl substituent at the N1 position and a methyl group at the N4 position. Piperazine derivatives are widely explored for their pharmacological and chemical properties, with substituents significantly influencing their biological activity, solubility, and metabolic stability. The furan ring, a five-membered oxygen-containing heterocycle, may enhance hydrogen-bonding interactions and modulate electronic properties compared to aromatic or aliphatic substituents .

Properties

IUPAC Name

1-(furan-3-ylmethyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11-3-5-12(6-4-11)8-10-2-7-13-9-10/h2,7,9H,3-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZJEJJVLFSYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-ylmethyl)-4-methylpiperazine typically involves the reaction of furan-3-carboxaldehyde with 4-methylpiperazine in the presence of a reducing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often facilitated by heating .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furan and piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(Furan-3-ylmethyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(furan-3-ylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in the substituents attached to the piperazine core, leading to diverse biological activities:

Table 1: Comparative Analysis of 4-Methylpiperazine Derivatives
Compound Name Substituent Molecular Weight (g/mol) Biological Activity Key Findings Reference
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl 224.73 Anticholinergic Exhibited potent activity on rat ileum (EC₅₀ ~1.2 µM) via muscarinic receptor antagonism .
BD1063 2-(3,4-Dichlorophenyl)ethyl 299.23 Sigma receptor antagonism High sigma-1 affinity (Ki = 9 nM); attenuated dystonia in rodent models .
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-Fluorophenylthiocarbamoyl 313.40 Herbicide safener Reversed chlorsulfuron-induced growth inhibition in maize roots .
1-(3-Bromopropyl)-4-methylpiperazine 3-Bromopropyl 382.96 Chemical intermediate Used in synthesis of selenide derivatives for DNA cleavage studies .

Pharmacological and Chemical Properties

  • Electron-Withdrawing Groups : Chlorobenzyl (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) enhances receptor selectivity and metabolic stability .
  • Heterocyclic Substituents : Furan rings (e.g., in ’s furan-2-ylmethyl analog) may improve solubility and binding specificity compared to phenyl groups .
  • Sigma Receptor Affinity: Dichlorophenyl derivatives (e.g., BD1063) show nanomolar affinity, while bulkier groups reduce sigma-2 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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